![molecular formula C10H18O4 B12578405 2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane CAS No. 198642-83-0](/img/structure/B12578405.png)
2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane est un composé organique de formule moléculaire C11H20O4. Il se caractérise par la présence d’un cycle oxirane (époxyde) et de multiples liaisons éther.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane implique généralement la réaction de l’alcool allylique avec l’oxyde d’éthylène pour former un intermédiaire, qui est ensuite réagi avec de l’épichlorhydrine en conditions basiques pour obtenir le produit final. Les conditions réactionnelles comprennent souvent l’utilisation d’une base telle que l’hydroxyde de sodium ou l’hydroxyde de potassium pour faciliter l’ouverture du cycle et la formation ultérieure du cycle oxirane.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut être intensifiée en utilisant des réacteurs à écoulement continu, qui permettent un meilleur contrôle des conditions réactionnelles et des rendements améliorés. L’utilisation de catalyseurs et de paramètres réactionnels optimisés peut encore améliorer l’efficacité du processus.
Analyse Des Réactions Chimiques
Types de réactions
2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des aldéhydes ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le cycle oxirane en un diol.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle oxirane, conduisant à la formation de divers produits substitués.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Les nucléophiles tels que les amines, les thiols et les alcools peuvent réagir avec le cycle oxirane en conditions douces.
Principaux produits formés
Oxydation : Aldéhydes, acides carboxyliques.
Réduction : Diols.
Substitution : Divers éthers et alcools substitués.
Applications de recherche scientifique
This compound possède plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Investigué pour son potentiel en tant qu’agent de réticulation dans la modification des biomolécules.
Médecine : Exploré pour son utilisation dans les systèmes d’administration de médicaments en raison de sa capacité à former des liaisons stables avec des agents thérapeutiques.
Industrie : Utilisé dans la production de polymères et de résines, où son cycle oxirane réactif peut subir des réactions de polymérisation.
Applications De Recherche Scientifique
2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Industry: Utilized in the production of polymers and resins, where its reactive oxirane ring can undergo polymerization reactions.
Mécanisme D'action
Le mécanisme par lequel 2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane exerce ses effets implique la réactivité du cycle oxirane. La contrainte cyclique dans l’oxirane le rend très réactif vis-à-vis des nucléophiles, conduisant à des réactions d’ouverture de cycle. Ces réactions peuvent former des liaisons covalentes avec diverses cibles moléculaires, facilitant l’utilisation du composé dans les processus de réticulation et de polymérisation.
Comparaison Avec Des Composés Similaires
Composés similaires
2-[(2-{2-[(Prop-2-yn-1-yloxy)ethoxy]ethoxy}methyl]oxirane : Structure similaire, mais avec une triple liaison au lieu d’une double liaison.
2-[(2-{2-[(Prop-2-en-1-yloxy)ethoxy]ethoxy}methyl]oxirane : Structure similaire, mais avec des substituants différents sur le cycle oxirane.
Unicité
2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane est unique en raison de sa combinaison d’un cycle oxirane et de multiples liaisons éther, ce qui confère une réactivité et une polyvalence distinctes dans diverses réactions chimiques. Cela en fait un composé précieux tant en recherche qu’en applications industrielles.
Propriétés
Numéro CAS |
198642-83-0 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-[2-(2-prop-2-enoxyethoxy)ethoxymethyl]oxirane |
InChI |
InChI=1S/C10H18O4/c1-2-3-11-4-5-12-6-7-13-8-10-9-14-10/h2,10H,1,3-9H2 |
Clé InChI |
GBHUSZSEYGAHSN-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCCOCCOCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



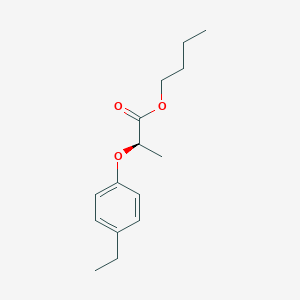
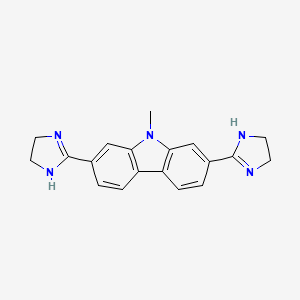

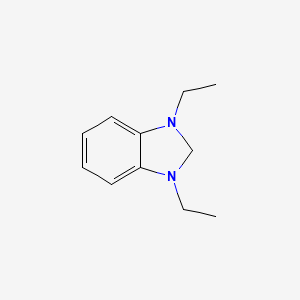
![5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid](/img/structure/B12578349.png)
![1H-Azireno[2,3-c]isoquinoline](/img/structure/B12578352.png)
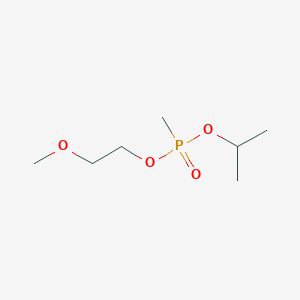
![3,7,8-Trihydroxy-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B12578363.png)
![3,3'-[1,3-Phenylenebis(methyleneoxy)]dipyridine](/img/structure/B12578376.png)

![2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid](/img/structure/B12578395.png)
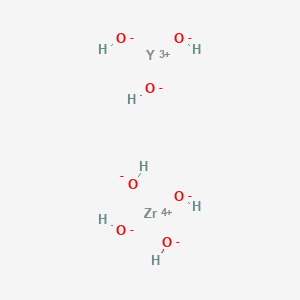
![[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12578400.png)
